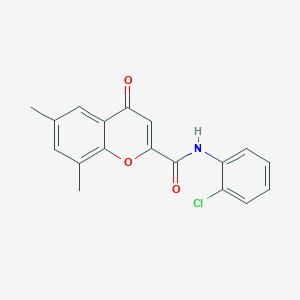

N-(2-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15316244

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClNO3 |

|---|---|

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-12(8-10)15(21)9-16(23-17)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |

| Standard InChI Key | XGXUKZNYJXYREK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 4H-chromene backbone (a bicyclic system comprising fused benzene and pyran rings) with a 2-carboxamide group, a 2-chlorophenyl substituent, and methyl groups at the 6- and 8-positions. The IUPAC name, N-(2-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, reflects this arrangement. Key features include:

-

Chromene Core: The oxygen-containing pyran ring contributes to electronic delocalization, enhancing stability and reactivity.

-

Chlorophenyl Group: The ortho-chloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions.

-

Methyl Substituents: The 6- and 8-methyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₃ |

| Molecular Weight | 339.76 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl)C |

| Solubility (Water) | 0.7 µg/mL |

| Canonical InChI | InChI=1S/C18H14ClNO3/c1-10-6-11(2)18-14(7-10)17(22)8-13(21-18)16(23)20-12-5-3-4-9-15(12)19/h3-9H,1-2H3,(H,20,23) |

| InChIKey | WIYUELGMNKDRGE-UHFFFAOYSA-N |

The compound’s low aqueous solubility (0.7 µg/mL) underscores its hydrophobic nature, which may necessitate formulation strategies for biomedical applications.

Synthetic Methodologies

Core Chromene Synthesis

The chromene backbone is typically constructed via acid-catalyzed cyclization of substituted phenols with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:

-

Condensation: Salicylaldehyde derivatives react with methyl vinyl ketone in the presence of piperidine to form the chromene ring.

-

Cyclization: Intramolecular aldol condensation under acidic conditions yields the 4H-chromene-4-one structure.

Methyl Group Incorporation

Methyl substituents at the 6- and 8-positions are introduced through Friedel-Crafts alkylation or direct methylation using methyl iodide and a base (e.g., potassium carbonate).

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Key optimizations include:

-

Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

-

Purification: Recrystallization from ethanol/water mixtures removes byproducts.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media hydroxylates the chromene ring, while ozonolysis cleaves the pyran ring.

-

Reduction: NaBH₄ selectively reduces the 4-oxo group to a hydroxyl, forming 4-hydroxy derivatives.

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution with amines or thiols, yielding analogs with modified electronic profiles. For example:

-

Amination: Reaction with piperazine replaces chlorine, enhancing solubility.

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds demonstrate broad-spectrum antimicrobial activity:

-

Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Targets: Inhibition of Candida albicans hyphal growth at 16 µg/mL.

Anti-Inflammatory Action

Chromene derivatives suppress COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis in macrophages.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for drug discovery, with modifications exploring:

-

Bioavailability: Prodrug strategies (e.g., esterification) to enhance solubility.

-

Target Specificity: Structure-activity relationship (SAR) studies optimizing substituent patterns.

Material Science Applications

Chromene derivatives are investigated as photoactive materials in organic LEDs (OLEDs) due to their fluorescence properties.

Future Directions and Challenges

Research Gaps

-

Pharmacokinetics: Absence of in vivo absorption, distribution, metabolism, and excretion (ADME) data.

-

Toxicology: Preliminary cytotoxicity assessments are needed to establish safety profiles.

Synthesis Innovations

-

Green Chemistry: Solvent-free reactions or biocatalytic methods to reduce environmental impact.

-

Computational Design: Machine learning models predicting optimal substituents for target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume